1-Ethyl-1h-tetrazole 1-Ethyl-1h-tetrazole
Brand Name: Vulcanchem
CAS No.: 25108-33-2
VCID: VC3744925
InChI: InChI=1S/C3H6N4/c1-2-7-3-4-5-6-7/h3H,2H2,1H3
SMILES: CCN1C=NN=N1
Molecular Formula: C3H6N4
Molecular Weight: 98.11 g/mol

1-Ethyl-1h-tetrazole

CAS No.: 25108-33-2

Cat. No.: VC3744925

Molecular Formula: C3H6N4

Molecular Weight: 98.11 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-1h-tetrazole - 25108-33-2

Specification

CAS No. 25108-33-2
Molecular Formula C3H6N4
Molecular Weight 98.11 g/mol
IUPAC Name 1-ethyltetrazole
Standard InChI InChI=1S/C3H6N4/c1-2-7-3-4-5-6-7/h3H,2H2,1H3
Standard InChI Key PZDFYVBXRWSAON-UHFFFAOYSA-N
SMILES CCN1C=NN=N1
Canonical SMILES CCN1C=NN=N1

Introduction

Chemical Structure and Properties

1-Ethyl-1H-tetrazole consists of a tetrazole ring with an ethyl group (-CH₂CH₃) attached to the N1 position. The tetrazole ring is a planar, aromatic heterocycle with four nitrogen atoms and one carbon atom. This unique structure creates an electron-rich system with distinctive chemical properties.

Physical and Chemical Properties

The physical and chemical properties of 1-Ethyl-1H-tetrazole are influenced by its heterocyclic nitrogen-rich structure. Tetrazoles represent a class of five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features . This special architecture contributes to the compound's reactivity profile and potential applications in various fields.

Table 1: Key Physical and Chemical Properties of 1-Ethyl-1H-tetrazole

PropertyCharacteristic
Molecular FormulaC₃H₆N₄
Molecular Weight98.11 g/mol
Physical StateSolid at room temperature
SolubilitySoluble in polar organic solvents
AromaticityAromatic heterocycle
Nitrogen ContentHigh (57.12% by weight)
Ring StructureFive-membered with four nitrogen atoms

The compound's high nitrogen content makes it particularly valuable in applications requiring nitrogen-rich molecules, such as energetic materials, pharmaceuticals, and specialized chemical reagents.

Structural Characteristics

The tetrazole ring in 1-Ethyl-1H-tetrazole is planar with delocalized electrons, contributing to its aromatic character. The ethyl group attached to the N1 position influences the electronic distribution within the molecule, affecting its reactivity and binding properties in biological systems.

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-Ethyl-1H-tetrazole can be accomplished through several methodological approaches, particularly through the alkylation of the parent tetrazole compound.

One common synthesis route involves the reaction of 1H-tetrazole with an ethylating agent such as diethyl sulfate or ethyl halides under controlled conditions. This approach typically requires base-catalyzed conditions to facilitate the N-alkylation process. The reaction conditions must be carefully controlled to ensure regioselectivity, as multiple nitrogen atoms in the tetrazole ring could potentially undergo alkylation.

Modern Synthetic Strategies

Contemporary synthetic methodologies for tetrazole derivatives employ more efficient and environmentally friendly approaches. These include microwave-assisted synthesis, which can enhance reaction efficiency and reduce reaction times compared to conventional heating methods. Additionally, flow chemistry techniques have been developed for the continuous production of tetrazole derivatives, offering advantages in terms of scalability and process control.

Chemical Reactions

Reaction Patterns

1-Ethyl-1H-tetrazole exhibits reactivity patterns typical of nitrogen-containing heterocycles, participating in various chemical transformations including:

Electrophilic Substitution

The tetrazole ring can undergo electrophilic aromatic substitution reactions, albeit with limited regioselectivity due to the electron-rich nature of the heterocycle.

Nucleophilic Reactions

The carbon atom within the tetrazole ring can be susceptible to nucleophilic attack under specific conditions, leading to ring-opening products or substituted derivatives.

Coordination Chemistry

1-Ethyl-1H-tetrazole can function as a ligand in coordination chemistry, binding to metal centers through its nitrogen atoms. This property is valuable in the development of metal complexes with applications in catalysis and materials science.

Stability Considerations

The stability of 1-Ethyl-1H-tetrazole is influenced by its high nitrogen content, which can contribute to energetic properties under certain conditions. The compound's thermal stability and sensitivity to impact or friction are important considerations for its handling and storage, particularly in research settings.

Biological Activities

Antimicrobial Properties

Tetrazole derivatives, including those with structures similar to 1-Ethyl-1H-tetrazole, have demonstrated significant antimicrobial properties. Compounds containing the tetrazole moiety have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function, making tetrazole-containing compounds valuable candidates for antibacterial drug development.

Additional Pharmacological Effects

Beyond antimicrobial applications, tetrazole derivatives have exhibited diverse biological activities that may be relevant to 1-Ethyl-1H-tetrazole:

Table 2: Potential Biological Activities of Tetrazole Derivatives

Biological ActivityPotential MechanismRelevance to Research
AntibacterialCell wall disruptionHigh interest for antibiotic development
Enzyme InhibitionBinding to active sitesApplications in enzyme-targeted therapies
Anti-inflammatoryModulation of inflammatory pathwaysPotential in treating inflammatory conditions
AnticancerInduction of apoptosisExploration in oncology research
AnticonvulsantNeurological pathway modulationInvestigation for seizure disorders

Many of these biological activities have been documented in various tetrazole derivatives, suggesting potential avenues for research with 1-Ethyl-1H-tetrazole specifically .

Structure-Activity Relationships

Research on tetrazole compounds has revealed important structure-activity relationships that influence their biological efficacy. For instance, studies have shown that the nature of substituents on the tetrazole ring significantly impacts antimicrobial potency. In research examining various heterocyclic tetrazole derivatives, the activity order for substituents was determined to be: 4-OMe > 4-Me > 3-OH > H > 4-Cl > 4-NO₂ . These findings provide valuable insights for structure-based design of tetrazole compounds with enhanced biological activities.

Comparison with Related Compounds

Structural Analogs

1-Ethyl-1H-tetrazole belongs to a family of tetrazole derivatives with varying substituents and structural modifications. Comparing this compound with its structural analogs provides insights into structure-property relationships and helps identify unique characteristics.

Table 3: Comparison of 1-Ethyl-1H-tetrazole with Related Compounds

CompoundStructural DifferenceNotable Properties
1H-TetrazoleLacks ethyl substituentParent compound, higher acidity
5-AminotetrazoleContains amino group at C5 positionEnhanced hydrogen bonding capability
1-Ethyl-1H-tetrazol-5-amineContains amino group at C5 positionDifferent biological activity profile
2-Ethyl-2H-tetrazoleEthyl group at N2 positionDifferent electronic distribution

The 1-Ethyl-1H-tetrazole differs from 1-ethyl-1H-tetrazol-5-amine primarily in that it lacks the amino group at the 5-position of the tetrazole ring. This structural difference significantly impacts the compound's chemical behavior, physical properties, and biological activities.

Isomeric Forms

Tetrazoles can exist in multiple isomeric forms depending on the position of substituents and tautomeric equilibria. For N-substituted tetrazoles like 1-Ethyl-1H-tetrazole, the position of the alkyl group determines the isomer designation (1H, 2H, etc.). These isomers exhibit different physical properties, spectroscopic characteristics, and chemical reactivities, which impact their applications in various fields.

Applications in Research and Industry

Pharmaceutical Applications

The tetrazole ring serves as an important pharmacophore in medicinal chemistry, often functioning as a bioisostere for carboxylic acid groups. This property makes 1-Ethyl-1H-tetrazole and related compounds valuable building blocks in drug discovery programs. Tetrazole-containing compounds have been investigated for various therapeutic applications, including:

Antimicrobial Agents

As noted earlier, tetrazole derivatives demonstrate significant antibacterial and antifungal properties. The specific structural features of 1-Ethyl-1H-tetrazole may contribute to activity against clinically relevant resistant Gram-positive organisms .

Anti-inflammatory Compounds

Tetrazole derivatives have shown promising anti-inflammatory activities, suggesting potential applications in treating inflammatory conditions. The mechanisms may involve inhibition of specific inflammatory mediators or pathways.

Material Science Applications

The high nitrogen content and energetic properties of tetrazole compounds make them valuable in materials science applications:

Energetic Materials

Nitrogen-rich compounds like 1-Ethyl-1H-tetrazole may serve as components in the development of high-energy materials, propellants, and explosives. The high nitrogen content contributes to favorable energy density and performance characteristics.

Coordination Polymers

The nitrogen atoms in the tetrazole ring enable these compounds to function as ligands in coordination chemistry. This property facilitates the creation of metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage, catalysis, and separation technologies.

Chemical Synthesis Applications

1-Ethyl-1H-tetrazole serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic systems. Its reactivity profile enables diverse transformations, making it a versatile building block for constructing molecules with specific functional properties.

Current Research Trends

Medicinal Chemistry Investigations

Current research on tetrazole derivatives, including potential studies on 1-Ethyl-1H-tetrazole, focuses on optimizing their pharmacological properties and therapeutic applications. Structure-activity relationship studies aim to identify the most effective structural modifications for enhancing biological activity while minimizing toxicity.

A particularly promising area involves the development of novel antimicrobial agents based on tetrazole scaffolds. With the growing challenge of antibiotic resistance, compounds that can effectively target resistant bacterial strains represent a critical research priority. Studies have shown that certain tetrazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating efficacy comparable to standard antibiotics .

Green Chemistry Approaches

Sustainable synthesis of tetrazole derivatives represents another important research direction. Innovations in green chemistry approaches seek to reduce the environmental impact of tetrazole synthesis through:

  • Development of solvent-free reaction conditions

  • Utilization of catalytic systems that minimize waste generation

  • Implementation of continuous flow processes that enhance efficiency and reduce reagent consumption

  • Exploration of biocatalytic methods for selective transformations

These approaches align with broader trends toward more sustainable chemical processes across the pharmaceutical and fine chemicals industries.

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